molecular formula C9H14BN3O2 B14853039 5-(Piperidin-1-yl)pyrazine-2-boronic acid

5-(Piperidin-1-yl)pyrazine-2-boronic acid

Cat. No.: B14853039
M. Wt: 207.04 g/mol
InChI Key: NQTFZICYDXMNLU-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a piperidine ring attached to a pyrazine ring, with a boronic acid functional group at the 2-position of the pyrazine ring. The molecular formula of this compound is C9H14BN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 5-bromo-2-pyrazineboronic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate, palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

    Suzuki-Miyaura Coupling Products: Biaryl compounds.

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Borane derivatives.

    Substitution Products: Piperidine-substituted pyrazine derivatives.

Scientific Research Applications

5-(Piperidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring and pyrazine ring provide stability to the molecule, allowing it to participate in various reactions under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a piperidine ring and a pyrazine ring, which provide distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where it can form stable carbon-boron bonds under mild conditions .

Properties

Molecular Formula

C9H14BN3O2

Molecular Weight

207.04 g/mol

IUPAC Name

(5-piperidin-1-ylpyrazin-2-yl)boronic acid

InChI

InChI=1S/C9H14BN3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2

InChI Key

NQTFZICYDXMNLU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2CCCCC2)(O)O

Origin of Product

United States

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